Ketoprofen Ketoprofen Ketoprofen is a propionic acid derivate and nonsteroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic and antipyretic effects. Ketoprofen inhibits the activity of the enzymes cyclo-oxygenase I and II, resulting in a decreased formation of precursors of prostaglandins and thromboxanes. The resulting decrease in prostaglandin synthesis, by prostaglandin synthase, is responsible for the therapeutic effects of ibuprofen. Ketoprofen also causes a decrease in the formation of thromboxane A2 synthesis, by thromboxane synthase, thereby inhibiting platelet aggregation.
Ketoprofen is a nonsteroidal antiinflammatory drug (NSAID) used in treatment of acute pain and chronic arthritis. Ketoprofen has been linked to a low rate of serum enzyme elevations during therapy and to rare instances of clinically apparent acute liver injury.
Ketoprofen, also known as orudis or alrheumum, belongs to the class of organic compounds known as benzophenones. These are organic compounds containing a ketone attached to two phenyl groups. Ketoprofen is a drug which is used for symptomatic treatment of acute and chronic rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, primary dysmenorrhea and mild to moderate pain associated with musculotendinous trauma (sprains and strains), postoperative (including dental surgery) or postpartum pain. Ketoprofen exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Ketoprofen has been detected in multiple biofluids, such as saliva, urine, and blood. Within the cell, ketoprofen is primarily located in the cytoplasm and membrane (predicted from logP). In humans, ketoprofen is involved in the ketoprofen action pathway.
Brand Name: Vulcanchem
CAS No.: 22071-15-4
VCID: VC0531717
InChI: InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)
SMILES: CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O
Molecular Formula: C16H14O3
Molecular Weight: 254.28 g/mol

Ketoprofen

CAS No.: 22071-15-4

Inhibitors

VCID: VC0531717

Molecular Formula: C16H14O3

Molecular Weight: 254.28 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Ketoprofen - 22071-15-4

CAS No. 22071-15-4
Product Name Ketoprofen
Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
IUPAC Name 2-(3-benzoylphenyl)propanoic acid
Standard InChI InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)
Standard InChIKey DKYWVDODHFEZIM-UHFFFAOYSA-N
SMILES CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O
Canonical SMILES CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O
Appearance Solid powder
Melting Point 94 °C
94.0 °C
94°C
Physical Description Solid
Description Ketoprofen is a propionic acid derivate and nonsteroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic and antipyretic effects. Ketoprofen inhibits the activity of the enzymes cyclo-oxygenase I and II, resulting in a decreased formation of precursors of prostaglandins and thromboxanes. The resulting decrease in prostaglandin synthesis, by prostaglandin synthase, is responsible for the therapeutic effects of ibuprofen. Ketoprofen also causes a decrease in the formation of thromboxane A2 synthesis, by thromboxane synthase, thereby inhibiting platelet aggregation.
Ketoprofen is a nonsteroidal antiinflammatory drug (NSAID) used in treatment of acute pain and chronic arthritis. Ketoprofen has been linked to a low rate of serum enzyme elevations during therapy and to rare instances of clinically apparent acute liver injury.
Ketoprofen, also known as orudis or alrheumum, belongs to the class of organic compounds known as benzophenones. These are organic compounds containing a ketone attached to two phenyl groups. Ketoprofen is a drug which is used for symptomatic treatment of acute and chronic rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, primary dysmenorrhea and mild to moderate pain associated with musculotendinous trauma (sprains and strains), postoperative (including dental surgery) or postpartum pain. Ketoprofen exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Ketoprofen has been detected in multiple biofluids, such as saliva, urine, and blood. Within the cell, ketoprofen is primarily located in the cytoplasm and membrane (predicted from logP). In humans, ketoprofen is involved in the ketoprofen action pathway.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility 51 mg/L (at 22 °C)
2.01e-04 M
2.13e-02 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 19,583 RP
2-(3-Benzoylphenyl)propionic Acid
Alrheumat
Alrheumum
Benzoylhydratropic Acid
Ketoprofen
Orudis
Profenid
RP 19583
RP, 19,583
RP-19583
RP19583
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2: Sarzi-Puttini P, Atzeni F, Lanata L, Bagnasco M. Efficacy of ketoprofen vs. ibuprofen and diclofenac: a systematic review of the literature and meta-analysis. Clin Exp Rheumatol. 2013 Sep-Oct;31(5):731-8. Epub 2013 May 17. Review. PubMed PMID: 23711416.
3: Shohin IE, Kulinich JI, Ramenskaya GV, Abrahamsson B, Kopp S, Langguth P, Polli JE, Shah VP, Groot DW, Barends DM, Dressman JB. Biowaiver monographs for immediate-release solid oral dosage forms: ketoprofen. J Pharm Sci. 2012 Oct;101(10):3593-603. doi: 10.1002/jps.23233. Epub 2012 Jul 11. Review. PubMed PMID: 22786667.
4: Gigante A, Tagarro I. Non-steroidal anti-inflammatory drugs and gastroprotection with proton pump inhibitors: a focus on ketoprofen/omeprazole. Clin Drug Investig. 2012 Apr 1;32(4):221-33. doi: 10.2165/11596670-000000000-00000. Review. PubMed PMID: 22350497.
5: Coaccioli S. Ketoprofen 2.5% gel: a clinical overview. Eur Rev Med Pharmacol Sci. 2011 Aug;15(8):943-9. Review. PubMed PMID: 21845805.
6: Adachi H, Ioppolo F, Paoloni M, Santilli V. Physical characteristics, pharmacological properties and clinical efficacy of the ketoprofen patch: a new patch formulation. Eur Rev Med Pharmacol Sci. 2011 Jul;15(7):823-30. Review. PubMed PMID: 21780552.
7: Kokki H. Ketoprofen pharmacokinetics, efficacy, and tolerability in pediatric patients. Paediatr Drugs. 2010 Oct 1;12(5):313-29. doi: 10.2165/11534910-000000000-00000. Review. PubMed PMID: 20799760.
8: Sarzi-Puttini P, Atzeni F, Lanata L, Bagnasco M, Colombo M, Fischer F, D'Imporzano M. Pain and ketoprofen: what is its role in clinical practice? Reumatismo. 2010 Jul-Sep;62(3):172-88. Review. PubMed PMID: 21052564.
9: Cantisani C, Grieco T, Faina V, Mattozzi C, Bohnenberger H, Silvestri E, Calvieri S. Ketoprofen allergic reactions. Recent Pat Inflamm Allergy Drug Discov. 2010 Jan;4(1):58-64. Review. PubMed PMID: 19832694.
10: Barden J, Derry S, McQuay HJ, Moore RA. Single dose oral ketoprofen and dexketoprofen for acute postoperative pain in adults. Cochrane Database Syst Rev. 2009 Oct 7;(4):CD007355. doi: 10.1002/14651858.CD007355.pub2. Review. PubMed PMID: 19821407; PubMed Central PMCID: PMC4171124.
11: Mazières B. Topical ketoprofen patch. Drugs R D. 2005;6(6):337-44. Review. PubMed PMID: 16274258.
12: Mullangi R, Yao M, Srinivas NR. Resolution of enantiomers of ketoprofen by HPLC: a review. Biomed Chromatogr. 2003 Oct;17(7):423-34. Review. PubMed PMID: 14598325.
13: Veyrac G, Paulin M, Milpied B, Bourin M, Jolliet P. [Results of a French nationwide survey of cutaneous side effects of ketoprofen gel reported between September 1996 and August 2000]. Therapie. 2002 Jan-Feb;57(1):55-64. Review. French. PubMed PMID: 12090148.
14: Ouchi A, Zandomeneghi G, Zandomeneghi M. Complexation with albumins of chiral aromatic substrates and their chemistry in ground and excited states. Catalytic and chirality recognition properties of the protein in the cases of binaphthol, its photoisomers, and ketoprofen. Chirality. 2002 Jan;14(1):1-11. Review. PubMed PMID: 11748793.
15: Sugiura M, Hayakawa R, Kato Y, Sugiura K, Ueda H. 4 cases of photocontact dermatitis due to ketoprofen. Contact Dermatitis. 2000 Jul;43(1):16-9. Review. PubMed PMID: 10902583.
16: Schumacher HR Jr. Ketoprofen extended-release capsules: a new formulation for the treatment of osteoarthritis and rheumatoid arthritis. Clin Ther. 1994 Mar-Apr;16(2):145-59. Review. PubMed PMID: 8062310.
17: Serrano G, Fortea JM, Latasa JM, Millan F, Janes C, Bosca F, Miranda MA. Photosensitivity induced by fibric acid derivatives and its relation to photocontact dermatitis to ketoprofen. J Am Acad Dermatol. 1992 Aug;27(2 Pt 1):204-8. Review. PubMed PMID: 1430357.
18: Jamali F, Brocks DR. Clinical pharmacokinetics of ketoprofen and its enantiomers. Clin Pharmacokinet. 1990 Sep;19(3):197-217. Review. PubMed PMID: 2203580.
19: Sunshine A, Olson NZ. Analgesic efficacy of ketoprofen in postpartum, general surgery, and chronic cancer pain. J Clin Pharmacol. 1988 Dec;28(12 Suppl):S47-54. Review. PubMed PMID: 3072358.
20: Williams RL, Upton RA. The clinical pharmacology of ketoprofen. J Clin Pharmacol. 1988 Dec;28(12 Suppl):S13-22. Review. PubMed PMID: 3072352.
PubChem Compound 3825
Last Modified Nov 11 2021
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